molecular formula C8H11N3O B1323217 3-(Pyridin-3-yl)propanehydrazide CAS No. 320608-52-4

3-(Pyridin-3-yl)propanehydrazide

Cat. No. B1323217
M. Wt: 165.19 g/mol
InChI Key: ORYMOFUDUJDDES-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propanehydrazide is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials with specialized properties.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines was developed, which involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction is chemoselective and occurs at the terminal nitrogen atom of the hydrazide, followed by dehydration under microwave irradiation to yield the desired product . This method exemplifies the potential pathways that could be adapted for the synthesis of 3-(Pyridin-3-yl)propanehydrazide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a Schiff base derivative, N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, was synthesized and its structure was determined using single-crystal X-ray crystallography. The molecule crystallized in the monoclinic system and exhibited intermolecular hydrogen bonding, contributing to the stability of the crystal structure . Such detailed structural analysis is crucial for understanding the properties and reactivity of 3-(Pyridin-3-yl)propanehydrazide.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The study of metal dithiocarbamate complexes based on a pyridyl and nitrile group-containing amine demonstrates the reactivity of such compounds. These complexes were prepared and characterized, showing the potential for 3-(Pyridin-3-yl)propanehydrazide to form complexes with metals, which could be useful in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be elucidated through experimental and computational studies. For instance, vibrational spectra, HOMO-LUMO analysis, and studies on nonlinear optical behavior have been conducted on a related compound, providing insights into its electronic structure and potential applications in nonlinear optics . Similarly, the analysis of vibrational spectra and electronic properties of other pyridine derivatives has been performed, which can help predict the behavior of 3-(Pyridin-3-yl)propanehydrazide in different environments .

Scientific Research Applications

1. Complexation and Coordination Chemistry

The compound 3-(Pyridin-3-yl)propanehydrazide shows potential in complexation and coordination chemistry. Studies have demonstrated its ability to form tetradentate ligands through condensation reactions, as seen in the complexation to Cadmium(II) (Hakimi et al., 2013). This suggests its utility in creating complex molecular structures with potential applications in various fields, including catalysis and material science.

2. Antimicrobial Activity

Derivatives of 3-(Pyridin-3-yl)propanehydrazide, such as 2-(Pyridine-3-yl)-4H-chromen-4-one, have shown significant antimicrobial properties (Chate et al., 2013). This highlights the potential for developing new antimicrobial agents based on this compound, which could be important for addressing antibiotic resistance.

3. Organic Synthesis

3-(Pyridin-3-yl)propanehydrazide has been used in organic synthesis, demonstrating its versatility as a building block for complex molecules. For instance, it's involved in the synthesis of a key intermediate for a glucokinase activator (Dunetz et al., 2011). This application shows its significance in the pharmaceutical industry for drug development.

4. Spectroscopic and Quantum Chemical Studies

The compound has been subject to extensive spectroscopic and quantum chemical studies to understand its molecular structure and properties, as seen in the study of molecular structures like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (Sivakumar et al., 2021). This research is crucial for the development of new materials and chemicals.

Safety And Hazards

The safety information for 3-(Pyridin-3-yl)propanehydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful to aquatic life .

properties

IUPAC Name

3-pyridin-3-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYMOFUDUJDDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634774
Record name 3-(Pyridin-3-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)propanehydrazide

CAS RN

320608-52-4
Record name 3-(Pyridin-3-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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